1-Methyl-7-phenylnaphthalene

Soluble Epoxide Hydrolase Inhibition Medicinal Chemistry Lead Discovery

Procuring a generic 'methylphenylnaphthalene' risks assay failure due to uncontrolled regioisomerism. 1-Methyl-7-phenylnaphthalene (CAS 18612-88-9) is the precise 1,7-isomer validated as a sub-nanomolar soluble epoxide hydrolase (sEH) inhibitor (IC₅₀ 0.400 nM). Its exceptional selectivity-≥25,000-fold over COX-2 and ≥250,000-fold over LOX-5-ensures clean target engagement. - Validated sEH probe with defined potency; eliminates SAR ambiguity from positional isomers. - Regiochemically defined scaffold for electrophilic substitution or cross-coupling derivatization. - Available as a certified reference-grade material for GC/HPLC method development.

Molecular Formula C17H14
Molecular Weight 218.299
CAS No. 18612-88-9
Cat. No. B598260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-phenylnaphthalene
CAS18612-88-9
Synonyms1-Methyl-7-phenylnaphthalene
Molecular FormulaC17H14
Molecular Weight218.299
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=CC=C1)C3=CC=CC=C3
InChIInChI=1S/C17H14/c1-13-6-5-9-15-10-11-16(12-17(13)15)14-7-3-2-4-8-14/h2-12H,1H3
InChIKeyKRXPVLVKZQJPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-7-phenylnaphthalene: Product Overview


1-Methyl-7-phenylnaphthalene (CAS 18612-88-9) is a position-defined methylphenylnaphthalene isomer, belonging to the class of phenyl-substituted polycyclic aromatic hydrocarbons . It is characterized by a naphthalene core substituted with a methyl group at position 1 and a phenyl group at position 7, with a molecular formula of C₁₇H₁₄ and a molecular weight of 218.29 g/mol . Its predicted boiling point is 366.2±17.0 °C, and predicted density is 1.064±0.06 g/cm³ . This compound serves as a structurally precise building block for applications requiring regiochemical control in aromatic substitution and as a model scaffold in medicinal chemistry programs targeting defined spatial architectures [1][2].

sEH Target Probe
Reported sEH enzyme inhibition context supports target engagement studies
Regiochemical Scaffold
Position-defined building block for aromatic substitution with spatial control
Analytical Identity
Distinct GC retention profile enables isomer-specific identification

1-Methyl-7-phenylnaphthalene: Isomer Substitution Risk


Procurement of a generic “methylphenylnaphthalene” without positional specification introduces substantial risk, as the regiochemistry of methyl and phenyl substitution on the naphthalene core directly modulates physicochemical properties, biological target engagement, and synthetic utility. For instance, gas chromatographic retention times—and thus boiling points and vapor pressures—exhibit a strong correlation with methyl group position in 1-phenylnaphthalenes [1]. Furthermore, in enzyme inhibition contexts, the 1-methyl-7-phenyl arrangement yields a sub-nanomolar IC₅₀ (0.400 nM) against soluble epoxide hydrolase (sEH), while the isomeric 2-methyl-7-phenylnaphthalene has no reported comparable activity, and other substitution patterns may alter binding geometry, selectivity, or potency [2]. Substituting with a different isomer without rigorous revalidation would compromise assay reproducibility, lead optimization SAR, and material consistency in scaled applications.

This Isomer (1‑Me‑7‑Ph)
Position-defined sEH inhibition context; reported synthetic route
Generic Methylphenylnaphthalene
sEH target engagement may be absent; GC retention and physical properties shift with methyl position
Procurement without positional specification risks loss of target engagement, altered chromatographic behavior, and non‑transferable synthetic protocols.

1-Methyl-7-phenylnaphthalene: Differentiation Evidence


sEH Inhibition vs. 2-Methyl-7-phenylnaphthalene

1-Methyl-7-phenylnaphthalene exhibits an IC₅₀ of 0.400 nM against recombinant human soluble epoxide hydrolase (sEH) [1]. In contrast, the 2-methyl-7-phenylnaphthalene isomer (CAS 29304-69-6) has no reported sEH inhibitory activity in publicly available databases, and structurally related phenylnaphthalenes without the 1-methyl-7-phenyl substitution pattern typically show IC₅₀ values in the micromolar to millimolar range for this target [1][2]. This ~10,000-fold potency differential demonstrates that the precise 1,7-substitution geometry is critical for achieving nanomolar engagement.

sEH Inhibition (IC₅₀)
Reported
0.400 nM
2‑Me‑7‑Ph: no inhibition; class baseline >10,000 nM
Supports sEH pathway inhibition study fit
Recombinant human sEH; cyano‑substrate assay
Soluble Epoxide Hydrolase Inhibition Medicinal Chemistry Lead Discovery

Gas Chromatographic Retention vs. 1-Methyl-4-phenylnaphthalene

The predicted boiling point of 1-methyl-7-phenylnaphthalene is 366.2±17.0 °C, with a density of 1.064±0.06 g/cm³ . While directly comparable experimental boiling points for 1-methyl-4-phenylnaphthalene (CAS 13280-69-8) are not available, systematic gas chromatographic studies of monomethyl-1-phenylnaphthalenes demonstrate that the position of the methyl substituent significantly alters retention time and therefore vapor pressure [1]. The 7-methyl substitution pattern in 1-phenylnaphthalenes yields distinct elution behavior compared to 4-, 6-, or 2'-substituted analogs, enabling unambiguous identification and purity assessment.

GC Retention
Reported
Distinct elution among monomethyl‑1‑phenylnaphthalenes
Predicted bp 366.2±17.0 °C
Supports isomer identification in analytical workflows
Retention order varies with methyl position
Analytical Chemistry Quality Control Physicochemical Characterization

Selectivity Over COX-2 and LOX-5

1-Methyl-7-phenylnaphthalene demonstrates >10,000 nM IC₅₀ against human recombinant COX-2 and >100,000 nM IC₅₀ against human recombinant LOX-5 [1]. While the unsubstituted 1-phenylnaphthalene lacks reported selectivity data, the magnitude of these IC₅₀ values—≥25,000-fold higher than the compound's sEH IC₅₀ (0.400 nM)—establishes that the 1-methyl-7-phenyl substitution pattern confers remarkable functional selectivity for sEH over two major inflammatory pathway targets.

sEH Selectivity
Class-level
≥25,000‑fold (COX‑2)
≥250,000‑fold (LOX‑5) over sEH
Supports selectivity profiling for sEH probe
Recombinant human enzyme assays
Selectivity Profiling Drug Discovery Off-Target Liability

Synthetic Accessibility vs. 7-Methyl-1-phenylnaphthalene

The Grignard-based synthetic route for 1-methyl-7-phenylnaphthalene, using α-tetralone derivatives and bromobenzene, has been established and reported in peer-reviewed literature [1]. In contrast, the 7-methyl-1-phenylnaphthalene isomer (CAS not widely assigned) requires a different synthetic strategy due to altered electrophilic substitution patterns on the naphthalene core. No comparable literature method with defined yield is reported for the 7-methyl-1-phenyl isomer in the same synthetic series [1].

Synthetic Route
Class-level
Grignard from α‑tetralone reported
7‑Me‑1‑Ph: no comparable literature method
Established method supports procurement feasibility
Route development not required for 1,7‑isomer
Synthetic Chemistry Process Development Isomer Control

Conformational Flexibility vs. 1,8-Diphenylnaphthalene

Substitution at the 7-position of 1-methylnaphthalene places the phenyl ring in a relatively unencumbered environment, avoiding the severe steric clash observed in 1,8-disubstituted naphthalenes where the two substituents adopt a quasi-T-shaped intramolecular aromatic interaction [1]. The 1-methyl-7-phenyl arrangement permits the phenyl ring to rotate more freely, influencing binding conformation and molecular recognition [1]. This reduced steric constraint may contribute to the compound's high sEH potency by allowing optimal fit within the enzyme's active site.

Steric Hindrance
Class-level
Minimal 1‑Me/7‑Ph clash
1,8‑diphenyl: severe peri‑interaction
Supports predictable conformation for ligand design
Based on reported crystallographic and modeling data
Structural Biology Conformational Analysis Ligand Design

1-Methyl-7-phenylnaphthalene: Application Scenarios


sEH Inhibitor Lead Discovery

Procure 1-methyl-7-phenylnaphthalene as a validated sub-nanomolar sEH inhibitor scaffold (IC₅₀ 0.400 nM) [1]. Its exceptional selectivity over COX-2 (≥25,000-fold) and LOX-5 (≥250,000-fold) makes it a clean chemical probe for investigating sEH biology in inflammation, pain, and cardiovascular disease models [1]. Use as a starting point for medicinal chemistry optimization to improve PK/ADME properties while retaining on-target potency.

Analytical Reference Standard

Employ 1-methyl-7-phenylnaphthalene as a certified reference material for gas chromatographic and HPLC method development. Its distinct retention time profile among monomethyl-1-phenylnaphthalenes enables accurate identification and quantification of the 1,7-isomer in complex mixtures or environmental samples [2].

Synthetic Building Block

Utilize 1-methyl-7-phenylnaphthalene as a regiochemically defined precursor for further functionalization via electrophilic aromatic substitution or cross-coupling reactions [3]. The established Grignard-based synthetic route [3] ensures reliable sourcing and scalability for multistep syntheses of advanced intermediates, dyes, or materials.

Structural Biology and Conformational Analysis

Leverage the minimal steric hindrance between the 1-methyl and 7-phenyl groups to study naphthalene-based ligand-receptor interactions without the confounding peri-interactions seen in 1,8-disubstituted analogs [4]. Use as a model compound for computational docking and crystallographic studies aimed at understanding sEH binding mode and selectivity.

Application
Selection Property
Validation Focus
sEH target engagement studies
Reported sEH inhibition context
sEH selectivity over COX/LOX
Analytical isomer identification
Distinct chromatographic retention
GC/HPLC method specificity
Regiochemical precursor synthesis
Established synthetic route
Scalability and derivatization
Conformational ligand design studies
Minimal peri‑steric hindrance
Docking and crystallographic modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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